2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Description
This compound features a hybrid structure combining multiple pharmacophores:
- Adamantane moiety: A rigid, lipophilic bicyclic hydrocarbon known to enhance membrane permeability and metabolic stability .
- Sulfanyl bridge (-S-): Links the pyridine and acetamide groups, influencing solubility and conformational flexibility.
- 4-Methylthiazole-acetamide tail: A heterocyclic motif frequently associated with antimicrobial and anti-inflammatory activities .
The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution for the sulfanyl linkage and coupling strategies to introduce the adamantane group. Structural validation via X-ray crystallography (using SHELX programs ) ensures accuracy in reported geometry, a critical factor for comparative studies.
Properties
IUPAC Name |
2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS2/c1-13-11-29-21(24-13)26-19(27)12-28-20-17(10-23)2-3-18(25-20)22-7-14-4-15(8-22)6-16(5-14)9-22/h2-3,11,14-16H,4-9,12H2,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXHMRDNCGRFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, followed by the introduction of the pyridine and thiazole groups. Key steps include:
Formation of the Adamantane Derivative: This involves the functionalization of adamantane to introduce reactive groups such as bromides or alcohols.
Pyridine Ring Formation: The adamantane derivative is then reacted with suitable precursors to form the pyridine ring, often involving nitrile groups.
Thiazole Ring Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features and Bioactivity
Table 1: Key Structural Differences and Implications
- Adamantane vs. Sulfamoyl Groups : The adamantane group in the target compound likely improves cellular uptake compared to sulfamoyl-containing analogs, which may enhance bioavailability but reduce aqueous solubility .
- Cyanopyridine vs.
Antimicrobial Activity Trends
While specific MIC data for the target compound is unavailable, structural analogs from provide context:
- Thiazole derivatives (e.g., Compound 22 ) showed MIC values of 8–32 µg/mL against S. aureus and E. coli.
- Pyridone derivatives exhibited weaker activity (MIC > 64 µg/mL), suggesting the thiazole moiety is critical for efficacy.
- The adamantane group in the target compound may further enhance activity against drug-resistant strains due to improved membrane penetration.
Physicochemical Properties
- Metabolic Stability: The cyanopyridine and thiazole groups may resist oxidative metabolism better than chromene-based compounds, extending half-life.
Biological Activity
The compound 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide (CAS No. 316360-76-6) has garnered attention in recent years for its potential biological activities. This article delves into its synthesis, biological activity, and implications for future research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 424.58 g/mol. The compound features a unique combination of an adamantane moiety, a cyanopyridine ring, and a thiazole group, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, compounds similar to it exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against pathogenic fungi .
Antiproliferative Effects
The antiproliferative activity of the compound has been evaluated in vitro using various cancer cell lines. Notably, compounds with structural similarities showed promising results against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines. The mechanisms of action appear to involve the inhibition of key signaling pathways such as PI3K and mTORC1, which are crucial for cell growth and survival .
Case Studies
- Study on Anticancer Activity : In a study assessing the anticancer potential of thiazole derivatives, it was found that compounds with similar structures to this compound exhibited high antiproliferative effects at concentrations ranging from 5 to 20 µM against various cancer cell lines .
- Antimicrobial Evaluation : Another study reported that derivatives of this compound demonstrated potent antibacterial activity against multiple strains, including Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
The biological activity of the compound is believed to be linked to its ability to interact with specific cellular targets. The thiazole and pyridine moieties are known to participate in hydrogen bonding and π-stacking interactions with biological macromolecules, potentially leading to inhibition of essential enzymes or receptors involved in disease processes.
Q & A
Basic: What are the established synthetic routes and characterization methods for this compound?
Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting a 1-adamantylacetyl intermediate (e.g., 1-(1-adamantylacetyl)-1H-imidazole) with 4-methyl-1,3-thiazol-2-amine under reflux in chloroform, followed by crystallization from ethanol (yield ~22%) . Key characterization steps include:
- 1H/13C NMR : Adamantyl protons appear as multiplets (δ 1.5–2.0 ppm), while the thiazole C-H resonates at δ 7.3–7.7 ppm. The acetamide carbonyl is typically observed at ~1668 cm⁻¹ in IR .
- X-ray crystallography : Confirms gauche conformation of the adamantyl group relative to the acetamide moiety and intermolecular hydrogen bonding (N–H⋯N) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C20H24N4OS2: 424.1375) .
Basic: What key spectroscopic features distinguish this compound from structurally similar analogs?
Answer:
Critical distinguishing features include:
- Cyanopyridine vs. methoxybenzothiazole : The 3-cyano group on pyridine introduces a sharp ν(C≡N) stretch at ~2230 cm⁻¹ in IR, absent in methoxy-substituted analogs .
- Adamantyl vs. cycloalkyl substituents : Adamantane’s rigid cage structure produces distinct 1H NMR splitting patterns (e.g., 6H multiplet at δ 1.6–1.7 ppm for bridgehead protons) compared to flexible cyclohexyl groups .
- Thiazole vs. triazole cores : The 4-methylthiazol-2-yl group shows a characteristic singlet at δ 2.6 ppm (CH3) in NMR, unlike the deshielded protons in triazole derivatives .
Advanced: How can computational methods optimize the synthesis of this compound?
Answer:
Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states to identify optimal conditions:
- Reaction path search : Simulate energy profiles for nucleophilic substitution at the pyridinyl sulfur atom to prioritize reagents (e.g., imidazole vs. thiolate leaving groups) .
- Solvent effects : Use COSMO-RS models to predict solubility and crystallization behavior, reducing trial-and-error in purification .
- Machine learning : Train models on existing adamantyl-thiazole reaction data to predict yields under varying temperatures (80–120°C) and solvent polarities .
Advanced: How should researchers resolve contradictions between solution-phase NMR and solid-state crystallographic data?
Answer:
Discrepancies often arise from conformational flexibility:
- Dynamic NMR : Perform variable-temperature 1H NMR to detect restricted rotation in the acetamide moiety (e.g., coalescence temperature analysis for N–C bond rotation) .
- DFT-based NMR prediction : Compare computed chemical shifts (using Gaussian or ORCA) for X-ray-derived geometries with experimental NMR data to identify dominant conformers in solution .
- Powder XRD : Validate if bulk crystallinity matches single-crystal data, ruling out polymorphism .
Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
Answer:
Focus on systematic modifications and multi-parametric assays:
- Substituent variation : Replace the adamantyl group with bicyclo[2.2.1]heptane to assess steric effects on bioactivity. Synthesize analogs with alternative heterocycles (e.g., 1,2,4-triazole instead of thiazole) .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the thiazole NH) .
- In vitro assays : Test anti-inflammatory activity via TNF-α inhibition in macrophages, correlating IC50 values with substituent electronegativity (Hammett σ constants) .
Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical properties?
Answer:
X-ray data reveals two key interactions:
- N–H⋯N hydrogen bonds : These dimers enhance thermal stability (TGA shows decomposition >250°C) and reduce solubility in apolar solvents .
- S⋯S interactions (3.62 Å) : Contribute to dense crystal packing (calculated density ~1.3 g/cm³), impacting dissolution kinetics and bioavailability .
Methodological recommendation : Perform Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions and predict solubility via Hansen parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
